3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of two dimethoxyphenyl groups and an amino group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyaniline.
Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromen-4-one core structure.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Pathway Modulation: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)chromen-4-one: Lacks the amino group at the 7-position.
7-Amino-3-(3,4-dimethoxyphenyl)chromen-4-one: Similar structure but with different substitution patterns.
3-(2,4-Dimethoxyphenyl)chromen-4-one: Lacks the amino group and has different substitution on the phenyl ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one is unique due to the presence of both dimethoxyphenyl groups and the amino group at the 7-position, which confer distinct electronic and steric properties. These properties enhance its potential as a therapeutic agent and its utility in material science applications.
Properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-28-17-7-9-20(23(13-17)30-3)26-16-6-8-18-22(12-16)32-14-19(25(18)27)15-5-10-21(29-2)24(11-15)31-4/h5-14,26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHROGXLWEUCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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